4-Methoxybenzenecarboximidamide
Overview
Description
4-Methoxybenzenecarboximidamide is a chemical compound with the molecular formula C8H10N2O . It is listed in databases such as PubChem and Sigma-Aldrich , indicating its relevance in scientific research and potential applications.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. Understanding its reactivity would require knowledge of its chemical structure and properties, and possibly experimental studies .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . These properties include its molecular structure and possibly its solubility, melting point, and boiling point .Scientific Research Applications
Thermochemical Properties and Hydrogen Bonding
Methoxyphenols, including 4-methoxyphenol, are crucial structural fragments in antioxidants and biologically active molecules. They can form strong intermolecular and intramolecular hydrogen bonds. Thermochemical studies, including the investigation of thermodynamic properties such as standard molar enthalpies of formation and vaporization, sublimation, and fusion enthalpies of 4-methoxyphenol, have been conducted. These studies are essential for understanding the properties and structures of these compounds (Varfolomeev et al., 2010).
Analytical Chemistry in Biological Material
The dynamics of decomposition and assay methods for methoxybenzene compounds in biological material have been explored. Techniques like extraction, chromatography, and spectrophotometry have been employed to study these dynamics, crucial for understanding the behavior of these compounds in biological systems (Chernova et al., 2022).
Electrochemical Applications
4-Methoxybenzene derivatives have been investigated for their role in electrochemical applications, particularly in lithium-ion batteries. These derivatives act as redox-active shuttles, preventing runaway oxidation of electrolyte under overcharge conditions, demonstrating their potential in enhancing the safety and efficiency of battery systems (Jingjing Zhang et al., 2018).
Surface Chemistry and Grafting Processes
The grafting process of compounds like 4-methoxybenzene from diazonium salt solutions onto silicon surfaces has been studied. These investigations provide insights into the interaction of these compounds with solid surfaces, which is vital for applications in materials science and nanotechnology (Rappich et al., 2006).
Photoreactive Properties
The use of 4-methoxybenzene derivatives as photoreagents for protein crosslinking and affinity labeling has been explored. These studies are significant in the field of biochemistry and molecular biology, where precise and efficient crosslinking methods are essential for understanding protein interactions and functions (Jelenc et al., 1978).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methoxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSISQILZUHMAJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281672 | |
Record name | 4-methoxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22265-37-8 | |
Record name | 4-methoxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxybenzamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.